1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene
CAS No.:
Cat. No.: VC13760515
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12ClNO2 |
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Molecular Weight | 213.66 g/mol |
IUPAC Name | 1-chloro-4-methyl-2-nitro-3-propan-2-ylbenzene |
Standard InChI | InChI=1S/C10H12ClNO2/c1-6(2)9-7(3)4-5-8(11)10(9)12(13)14/h4-6H,1-3H3 |
Standard InChI Key | PBARXSKNSUBBTR-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])C(C)C |
Canonical SMILES | CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Synonyms
The IUPAC name for this compound is 1-chloro-4-methyl-2-nitro-3-propan-2-ylbenzene, reflecting the substituent positions on the benzene ring . The numbering begins at the chlorine atom (position 1), followed by the nitro group (position 2), isopropyl group (position 3), and methyl group (position 4). Alternative designations include:
Notably, the compound is structurally distinct from simpler chloronitrotoluenes, such as 1-chloro-4-methyl-2-nitrobenzene (CAS 89-60-1), which lacks the isopropyl substituent .
Molecular Geometry and Stereoelectronic Effects
The benzene ring adopts a planar geometry, with substituents influencing electron distribution. The nitro group () at position 2 is a strong electron-withdrawing meta-director, while the isopropyl () and methyl () groups at positions 3 and 4 act as electron-donating ortho/para-directors. This interplay creates regions of varying electron density, as visualized in the PubChem 3D conformer model . Quantum mechanical calculations predict moderate dipole moments (~3.5 D) due to the polar nitro and chloro groups.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 213.66 g/mol | |
XLogP3 (Partition Coefficient) | 3.8 (estimated) | |
Topological Polar Surface Area | 45.6 Ų |
Synthesis and Industrial Production
Proposed Synthetic Routes
While explicit details for 1-chloro-3-isopropyl-4-methyl-2-nitro-benzene are scarce, its synthesis likely involves sequential functionalization of a toluene or cumene derivative. A plausible pathway includes:
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Friedel-Crafts alkylation of p-xylene with isopropyl chloride to introduce the isopropyl group.
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Chlorination using or under radical conditions.
The nitro group’s position is dictated by the directing effects of existing substituents. For example, the methyl group in p-xylene directs incoming electrophiles to the ortho and para positions, while the isopropyl group may sterically hinder certain sites .
Industrial Relevance
Synblock, a chemical supplier, lists this compound under catalog number SB35801 with ≥98% purity, indicating its use as a specialty intermediate . Potential applications include:
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Agrochemicals: As a precursor to herbicides or insecticides.
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Pharmaceuticals: Nitroaromatics often serve as building blocks for amine-containing drugs.
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Dyes and Pigments: Nitro groups contribute to chromophore development.
Physicochemical Properties and Stability
Thermal and Solubility Characteristics
The compound’s melting and boiling points remain unreported, but analogous chloronitrobenzenes exhibit melting points between 30–80°C and boiling points exceeding 250°C . It is expected to show low water solubility (<1 mg/L at 25°C) due to its hydrophobic isopropyl and methyl groups. Common organic solvents like dichloromethane, ethyl acetate, and toluene are likely suitable for handling.
Stability and Decomposition
Nitroaromatics are generally thermally stable but may decompose exothermically above 200°C, releasing toxic gases (e.g., NO, HCl). Storage recommendations specify dry, sealed environments to prevent hydrolysis or unintended reactions .
Analytical Characterization
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